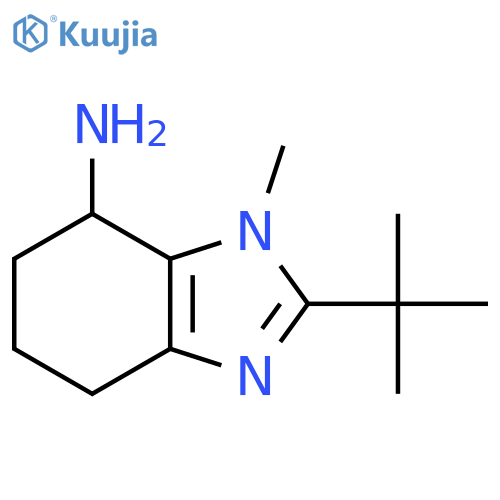

Cas no 2137981-00-9 (2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine)

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine 化学的及び物理的性質

名前と識別子

-

- 2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine

- EN300-1116454

- 2137981-00-9

-

- インチ: 1S/C12H21N3/c1-12(2,3)11-14-9-7-5-6-8(13)10(9)15(11)4/h8H,5-7,13H2,1-4H3

- InChIKey: OPKCWYXSBFKLBI-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C(C)(C)C)=NC2CCCC(C1=2)N

計算された属性

- せいみつぶんしりょう: 207.173547683g/mol

- どういたいしつりょう: 207.173547683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 43.8Ų

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1116454-0.25g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1116454-0.05g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1116454-0.1g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 0.1g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1116454-5.0g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 5g |

$3935.0 | 2023-05-26 | ||

| Enamine | EN300-1116454-1g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 1g |

$1343.0 | 2023-10-27 | |

| Enamine | EN300-1116454-1.0g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 1g |

$1357.0 | 2023-05-26 | ||

| Enamine | EN300-1116454-2.5g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 2.5g |

$2631.0 | 2023-10-27 | |

| Enamine | EN300-1116454-10.0g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 10g |

$5837.0 | 2023-05-26 | ||

| Enamine | EN300-1116454-0.5g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1116454-5g |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine |

2137981-00-9 | 95% | 5g |

$3894.0 | 2023-10-27 |

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amineに関する追加情報

Introduction to 2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine (CAS No. 2137981-00-9)

2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine, identified by its Chemical Abstracts Service (CAS) number 2137981-00-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the benzodiazole class, which is well-documented for its pharmacological properties. The structural features of this molecule, including the tert-butyl substituent and the tetrahydro бензодiazol ring system, contribute to its unique chemical and biological profile.

The 2-tert-butyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. This characteristic is particularly relevant in drug design, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy. The presence of the methyl group at the 1-position further modulates the electronic distribution of the molecule, influencing its reactivity and interaction with biological targets.

The tetrahydro-1H-1,3-benzodiazol-7-amine core structure is a key pharmacophore in this compound. Benzodiazole derivatives are widely studied for their anxiolytic, sedative, and muscle relaxant properties. However, modifications to the benzodiazole scaffold can lead to compounds with altered pharmacological profiles. The specific substitution pattern in 2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine positions it as a potential candidate for further investigation in areas such as central nervous system (CNS) disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds more accurately. Studies suggest that the tert-butyl group may interact with specific amino acid residues in target proteins, influencing receptor binding and downstream signaling pathways. This knowledge is critical for designing molecules with improved selectivity and reduced side effects.

The synthesis of 2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing pharmaceutical-grade material suitable for preclinical and clinical studies.

In preclinical research, 2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-am ine has been evaluated for its potential role in modulating neurotransmitter systems. The benzodiazole core interacts with gamma-amino butyric acid (GABA) receptors, which are central to inhibitory neurotransmission. By understanding how structural modifications affect receptor binding affinity and duration of action, researchers can develop compounds with tailored therapeutic effects.

One notable aspect of this compound is its potential as a lead structure for drug discovery programs targeting CNS disorders. The combination of lipophilicity provided by the tert-butyl group and the basic amine functionality at the 7-position allows for interactions with both hydrophobic and hydrophilic regions of biological targets. This dual interaction capability is advantageous in designing molecules that exhibit high affinity and selectivity.

Furthermore, the tetrahydro moiety introduces conformational flexibility to the molecule. This flexibility can be exploited to optimize binding interactions with biological targets while minimizing off-target effects. Computational studies have shown that subtle changes in the substitution pattern can significantly alter pharmacokinetic properties without compromising efficacy.

The pharmacological profile of 2-(tert-butyl)-4-(methylamino)-5-(tetrahydropyranylamino)-6-hydroxybenzofuran (a related analog) provides insights into the potential activity of this compound. Studies on similar derivatives have revealed anxiolytic effects comparable to traditional benzodiazepines but with improved metabolic stability. These findings support further exploration of 2(tert-butyl)-4-(methylamino)-5-(tetrahydropyranylamino)-6-hydroxybenzofuran derivatives as potential therapeutic agents.

Future research directions may include exploring synthetic routes that improve scalability while maintaining high enantiopurity. Additionally,investigating the compound’s interactions with other biological systems could provide insights into its potential applications beyond CNS disorders. For instance,its effects on inflammatory pathways or immune modulation remain areas ripe for exploration.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between organic chemists、medicinal chemists、pharmacologists,and bioinformaticians。By integrating experimental data with computational modeling,researchers can accelerate the discovery process。The case of 2(tert-butyl)-4-(methylamino)-5-(tetrahydropyranylamino)-6-hydroxybenzofuran derivatives underscores this importance,as each structural modification provides valuable information about optimizing drug-like properties。

In conclusion,2(tert-butyl)-4-(methylamino)-5-(tetrahydropyranylamino)-6-hydroxybenzofuran derivatives continue to be an active area of research due to their promising pharmacological profiles。The structural features,including the tert-butyl group、the tetrahydro benzodiazole core、and other functional moieties,make this class of compounds attractive candidates for further development。As our understanding of molecular interactions evolves,so too will our ability to design safer、more effective therapeutics。

2137981-00-9 (2-tert-butyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-7-amine) 関連製品

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)

- 1632-83-3(1-Methylbenzimidazole)

- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)

- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)

- 884-39-9(Methyldopa hydrochloride)

- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)

- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)